N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride - 1423033-82-2

N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride

Catalog Number: EVT-1746514
CAS Number: 1423033-82-2
Molecular Formula: C14H21ClFN3O
Molecular Weight: 301.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-4-(N-phenyl amido)piperidines

  • Compound Description: This series of compounds, particularly those with a methoxyacetamide pharmacophore, demonstrated significant analgesic activity. Notable examples include cis-42, which exhibited significantly higher potency than morphine and fentanyl, and cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-meth yl-4- [N-in equilibrium 2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (40) (also known as Anaquest, A-3331.HCl, Brifentanil), currently undergoing clinical evaluations. []
  • Relevance: These compounds share a piperidine ring system with N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride. The variations in substituents on the piperidine ring and the presence of the methoxyacetamide pharmacophore in the 3-methyl-4-(N-phenyl amido)piperidines contribute to their distinct analgesic properties. []

1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649)

  • Compound Description: BF2.649 is a histamine H3 antagonist known to increase the release of various neurotransmitters in the brain, including histamine, acetylcholine, noradrenaline, and dopamine. This neurotransmitter modulation contributes to its potential therapeutic effects on cognitive processes, including attention, vigilance, and memory. BF2.649 has been investigated in clinical trials for treating cognitive disorders and Alzheimer's disease. []
  • Relevance: BF2.649 shares a piperidine ring with N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride. The presence of a substituted propoxypropyl chain attached to the piperidine nitrogen in BF2.649 distinguishes it from the target compound and contributes to its H3 antagonist activity. []

(1R,3R)-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide (PF-03654746)

  • Compound Description: PF-03654746, similar to BF2.649, is another histamine H3 antagonist that has undergone clinical trials for treating cognitive disorders. Its mechanism of action involves increasing the release of neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine, thereby influencing cognitive processes such as attention, vigilance, and memory. []
  • Relevance: Although structurally distinct from N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, PF-03654746 is grouped in the same category of H3 antagonists as BF2.649. Both compounds target the histaminergic system and are investigated for their potential cognitive-enhancing properties. []

6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254)

  • Compound Description: GSK189254 is an additional histamine H3 antagonist evaluated in clinical trials for cognitive disorders. It functions by promoting the release of neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine, influencing cognitive functions such as attention, vigilance, and memory. []
  • Relevance: Despite being structurally different from N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, GSK189254 is categorized alongside BF2.649 and PF-03654746 as an H3 antagonist. These compounds share a common target in the histaminergic system and are investigated for their therapeutic potential in cognitive disorders. []

5-(4-chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (mimonabant)

  • Relevance: Mimonabant and N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride share a piperidine ring system, although their core structures and pharmacological targets differ. The presence of the piperidine ring in both compounds highlights its versatility as a building block in various pharmacological agents. []

N-(2S)-substituted 1-[(4-fluorophenyl)methyl]indazole-3-carboxamides

  • Compound Description: This series of compounds includes derivatives with 1-amino-3-methyl-1-oxobutane (AB-Fubinaca), 1-amino-3,3-dimethyl-1-oxobutane (ADB-Fubinaca), and 3-methylbutanoate (AMB-Fubinaca) substitutions at the N-(2S) position. These compounds exhibit potent agonistic activity towards cannabinoid receptors CB1 and CB2. []
  • Relevance: Although not directly sharing the core structure of N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, these compounds are considered related due to their focus on modulating the endocannabinoid system, particularly in the context of feeding behavior. The variations in the N-(2S) substituents of these indazole-3-carboxamides contribute to their distinct agonistic profiles at CB1 and CB2 receptors. []

(S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

  • Compound Description: LONI11, derived from the N-(2S)-substituted 1-[(4-fluorophenyl)methyl]indazole-3-carboxamide series, demonstrates significant orexant effects in vivo, stimulating feeding behavior. []
  • Relevance: While structurally distinct from N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, LONI11's connection to the previously mentioned indazole-3-carboxamides highlights its role in endocannabinoid system modulation and its impact on feeding behavior. []

(S)-methyl 2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (LONI2)

  • Compound Description: LONI2, another compound in the N-(2S)-substituted 1-[(4-fluorophenyl)methyl]indazole-3-carboxamide series, exhibits potent anorexant effects, suppressing feeding behavior. []
  • Relevance: Despite not sharing the core structure of N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, LONI2's relationship to the broader indazole-3-carboxamide group emphasizes its involvement in regulating the endocannabinoid system and its influence on feeding behavior. []

(S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

  • Compound Description: LONI4, part of the N-(2S)-substituted 1-[(4-fluorophenyl)methyl]indazole-3-carboxamide group, demonstrates significant anorexant effects, suppressing feeding behavior. []
  • Relevance: Although structurally different from N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, LONI4's inclusion within the N-(2S)-substituted 1-[(4-fluorophenyl)methyl]indazole-3-carboxamide series highlights its relevance in modulating the endocannabinoid system and its impact on feeding behavior. []

R(+)-Methanandamide (R(+)-MA)

  • Compound Description: R(+)-MA is a synthetic cannabinoid agonist that induces growth inhibition and apoptosis in mantle cell lymphoma (MCL) cells. This effect is mediated by its interaction with cannabinoid receptor types 1 and 2 (CB1 and CB2), leading to ceramide accumulation and p38 MAPK activation. []
  • Relevance: While structurally distinct from N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, R(+)-MA's action on the endocannabinoid system through CB1 and CB2 receptors makes it a relevant compound for comparison. This highlights the importance of the endocannabinoid system as a target for various pharmacological effects. []

Win55,212-2 (Win55)

  • Compound Description: Win55 is a synthetic cannabinoid agonist that, similar to R(+)-MA, induces growth inhibition and apoptosis in mantle cell lymphoma (MCL) cells by activating CB1 and CB2 receptors. This activation triggers ceramide accumulation and p38 MAPK phosphorylation, ultimately leading to apoptosis. []
  • Relevance: Although structurally different from N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, Win55's shared target of CB1 and CB2 receptors with R(+)-MA reinforces the importance of the endocannabinoid system in mediating various cellular responses, including apoptosis in specific cell types. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride (SR141716A)

  • Compound Description: SR141716A is a specific antagonist of the CB1 receptor, often used to investigate the role of CB1 in various biological processes, including cannabinoid-induced apoptosis. []
  • Relevance: Despite lacking a direct structural resemblance to N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, SR141716A's function as a CB1 antagonist makes it a valuable tool for understanding the endocannabinoid system, particularly in the context of comparing cannabinoid agonists like R(+)-MA and Win55. []

N-((1S)-endo-1,3,3-trimethyl bicyclo heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide) (SR144528)

  • Compound Description: SR144528 is a specific antagonist of the CB2 receptor. Like SR141716A, it is often used to elucidate the specific roles of CB2 in various biological processes, including cannabinoid-induced apoptosis. []
  • Relevance: Although structurally different from N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, SR144528's function as a CB2 antagonist complements SR141716A in dissecting the specific contributions of CB1 and CB2 receptors in mediating the effects of cannabinoids like R(+)-MA and Win55. []

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1)

  • Compound Description: This compound, referred to as (1), is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Its complex structure incorporates multiple ring systems, including a piperidine ring. []

LY334370 (5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole fumarate)

  • Compound Description: LY334370 is a potent agonist of the serotonin 5-HT1F receptor. It demonstrates high affinity for the porcine 5-HT1F receptor, comparable to that observed for the human homologue. []
  • Relevance: While structurally distinct from N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, LY334370 is relevant because it highlights the role of substituted piperidine rings in interacting with serotonin receptors. The presence of a 1-methylpiperidin-4-yl group in LY334370, albeit in a different structural context, emphasizes the significance of piperidine derivatives in pharmaceutical research. []

N-(aminosulphonyl)-2-{[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-1,3-thiazole-4-carboxamide

  • Compound Description: This compound belongs to a series of carboxamide derivatives that exhibit antagonistic activity against the lysophosphatidic acid (LPA) receptor. []
  • Relevance: While structurally dissimilar to N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride, this compound's inclusion highlights the diverse pharmacological activities associated with carboxamide derivatives. The presence of a carboxamide group in both compounds, despite different core structures, underscores the versatility of this functional group in medicinal chemistry. []

Properties

CAS Number

1423033-82-2

Product Name

N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride

IUPAC Name

N-(4-fluorophenyl)-4-(methylaminomethyl)piperidine-1-carboxamide;hydrochloride

Molecular Formula

C14H21ClFN3O

Molecular Weight

301.79 g/mol

InChI

InChI=1S/C14H20FN3O.ClH/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13;/h2-5,11,16H,6-10H2,1H3,(H,17,19);1H

InChI Key

RGFKYIBVMCDOCO-UHFFFAOYSA-N

SMILES

CNCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F.Cl

Canonical SMILES

CNCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.